molecular formula C15H16ClNO2 B4083580 N-(3-chlorobenzyl)-N-propyl-3-furamide

N-(3-chlorobenzyl)-N-propyl-3-furamide

Cat. No.: B4083580
M. Wt: 277.74 g/mol
InChI Key: ZXPYFZJKKRHQDA-UHFFFAOYSA-N
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Description

N-(3-chlorobenzyl)-N-propyl-3-furamide is an organic compound with a complex structure that includes a chlorobenzyl group, a propyl chain, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorobenzyl)-N-propyl-3-furamide typically involves the reaction of 3-chlorobenzyl chloride with N-propylamine, followed by the introduction of the furan ring. The reaction conditions often require the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The process can be summarized as follows:

    Step 1: React 3-chlorobenzyl chloride with N-propylamine in the presence of a base to form N-(3-chlorobenzyl)-N-propylamine.

    Step 2: Introduce the furan ring through a subsequent reaction, possibly involving a furan derivative and a coupling agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorobenzyl)-N-propyl-3-furamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.

    Reduction: The chlorobenzyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom in the chlorobenzyl group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.

Major Products

    Oxidation: Furan derivatives with various functional groups.

    Reduction: Benzyl derivatives.

    Substitution: Substituted benzyl derivatives with different functional groups.

Scientific Research Applications

N-(3-chlorobenzyl)-N-propyl-3-furamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(3-chlorobenzyl)-N-propyl-3-furamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chlorobenzyl)-N-propylamine: Lacks the furan ring but shares the chlorobenzyl and propyl groups.

    N-(3-chlorobenzyl)-N-methyl-3-furamide: Similar structure but with a methyl group instead of a propyl group.

Uniqueness

N-(3-chlorobenzyl)-N-propyl-3-furamide is unique due to the presence of both the furan ring and the chlorobenzyl group, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler analogs.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-N-propylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO2/c1-2-7-17(15(18)13-6-8-19-11-13)10-12-4-3-5-14(16)9-12/h3-6,8-9,11H,2,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPYFZJKKRHQDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=CC(=CC=C1)Cl)C(=O)C2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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